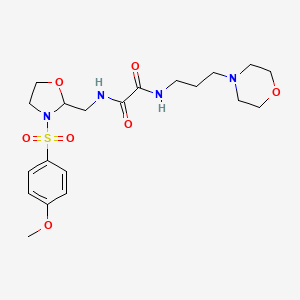

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

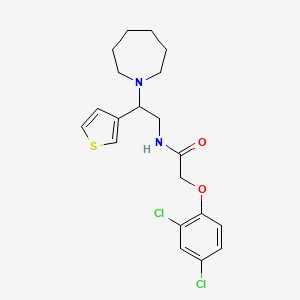

Antibacterial Properties

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide, as part of the oxazolidinone class, showcases a unique mechanism of inhibiting bacterial protein synthesis. This class includes compounds like U-100592 and U-100766, demonstrating potent in vitro antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds are not cross-resistant to other antibiotics, suggesting their potential as novel therapeutic agents for treating infections resistant to conventional antibiotics (Zurenko et al., 1996).

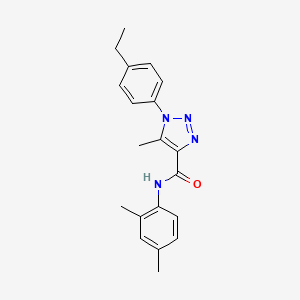

Herbicidal Activities

Exploration into the realm of agriculture has led to the synthesis of novel compounds with potential herbicidal activities. For instance, triazolinone derivatives have been identified as promising Protox inhibitors, a key target for herbicide action. Among these, certain compounds have shown comparable efficacy to commercial herbicides, highlighting their potential for development as new, effective agents for weed control in crops (Luo et al., 2008).

Antimicrobial Agents

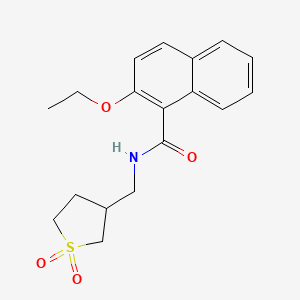

The synthesis of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments represents another area of active research. These compounds, due to their unique structural properties, have shown promise as antimicrobial agents, expanding the potential applications of oxazolidinones and morpholines in the medical field (Palchikov et al., 2018).

Biocompatible Materials

In the domain of biomaterials, novel water-soluble compounds have been synthesized for potential use in medical applications. For example, GYY4137, a slow-releasing hydrogen sulfide compound, has shown vasodilator and antihypertensive activities, illustrating the diverse applications of these compounds beyond their antibacterial properties. The development of such materials could lead to new treatments for cardiovascular diseases (Li et al., 2008).

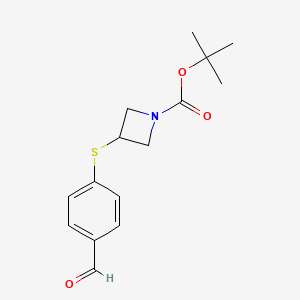

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists demonstrate the versatility of compounds related to this compound in researching potential treatments for inflammatory and immune-related disorders. This highlights the compound's relevance in the development of novel pharmaceutical agents targeting specific receptors (Procopiou et al., 2013).

Properties

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-11-14-31-18(24)15-22-20(26)19(25)21-7-2-8-23-9-12-30-13-10-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSHIRLMPNNSKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)